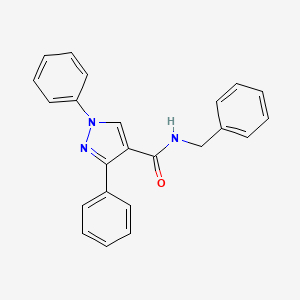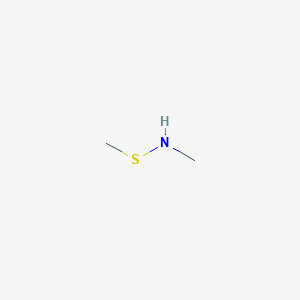
N-benzyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1,3-diphenyl-1H-pyrazole-4-carboxamide: is a compound belonging to the pyrazole family, characterized by a five-membered ring structure with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, providing pyrazoles under mild conditions.
Condensation Reactions: Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles.
Dehydrogenative Coupling: Low loadings of Ru3(CO)12 and a NHC-diphosphine ligand catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to yield pyrazoles.
Industrial Production Methods: Industrial production often involves scalable methods such as the condensation of 1,3-diketones with hydrazine, followed by further functionalization to introduce the benzyl and carboxamide groups .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrazole derivatives can undergo oxidation reactions, often using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions can be performed using hydrogenation techniques, often with metal catalysts.
Substitution: N-arylation of pyrazoles can be achieved using aryl halides in the presence of copper powder and appropriate ligands.
Common Reagents and Conditions:
Oxidation: Bromine, oxygen in DMSO.
Reduction: Hydrogen gas with metal catalysts.
Substitution: Aryl halides, copper powder, and ligands like KOtBu.
Major Products:
Oxidation: Various oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: N-arylpyrazoles.
Scientific Research Applications
Mechanism of Action
Molecular Targets and Pathways:
- Pyrazole derivatives, including N-benzyl-1,3-diphenyl-1H-pyrazole-4-carboxamide, often target enzymes like CDKs, inhibiting their activity and thereby affecting cell proliferation .
- The compound’s mechanism involves binding to the active site of the enzyme, disrupting its function and leading to antiproliferative effects .
Comparison with Similar Compounds
Celecoxib: A well-known pyrazole derivative used as an anti-inflammatory drug.
Rimonabant: Another pyrazole derivative with applications in obesity treatment.
Uniqueness:
- N-benzyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is unique due to its specific structural features, such as the benzyl and carboxamide groups, which may confer distinct biological activities and binding affinities compared to other pyrazole derivatives .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable target for further study and application in chemistry, biology, medicine, and industry.
Properties
CAS No. |
141545-17-7 |
|---|---|
Molecular Formula |
C23H19N3O |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-benzyl-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C23H19N3O/c27-23(24-16-18-10-4-1-5-11-18)21-17-26(20-14-8-3-9-15-20)25-22(21)19-12-6-2-7-13-19/h1-15,17H,16H2,(H,24,27) |
InChI Key |
XYWLPVLNMMFNKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)

![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)


![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)
![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)
![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)



![2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14279630.png)
